molecular formula C17H20FN3O4S B1222405 1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea

1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea

Cat. No. B1222405
M. Wt: 381.4 g/mol
InChI Key: NEYVPAWWSHFUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea is a member of ureas.

Scientific Research Applications

Chemical Structure and Molecular Interactions

  • The compound features a complex structure with fluorophenyl, furanyl, pyrazolyl, and other functional groups, contributing to its diverse chemical properties and potential applications in various scientific domains. This complexity is exemplified in similar compounds studied for their molecular structure and interactions (El-Hiti et al., 2019).

Pharmacological Activity

  • Variants of this compound have shown promise in pharmacological studies. For instance, related N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have demonstrated anxiolytic and muscle-relaxant properties, indicative of potential central nervous system applications (Rasmussen et al., 1978).
  • Additionally, specific urea derivatives are being investigated for their roles in serotonin receptor antagonism, which could have significant implications in neuropsychopharmacology and the treatment of various psychiatric disorders (Perregaard et al., 1992).

Antifungal and Antimicrobial Applications

  • Urea derivatives, including those with fluorophenyl groups, have been assessed for their antifungal and antimicrobial activities. These studies highlight the potential use of these compounds in developing new treatments for infectious diseases (Mishra et al., 2000).

Molecular Imaging and Radiopharmaceutical Development

  • The fluorophenyl group in compounds like 1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea is particularly relevant in the synthesis of fluorine-18 labeled molecules, which are crucial in the development of PET biomarkers for molecular imaging, especially in cancer research and diagnosis (Ilovich et al., 2008).

Novel Therapeutic Compounds

  • The compound's structural features, particularly the incorporation of urea and fluorophenyl components, are instrumental in the creation of novel therapeutic agents. For instance, they play a role in the development of nonpeptide CCR1 antagonists and motilin receptor agonists, expanding the potential for treatments in various medical conditions (Mäding et al., 2006), (Westaway et al., 2009).

properties

Product Name

1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea

Molecular Formula

C17H20FN3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)urea

InChI

InChI=1S/C17H20FN3O4S/c1-12-15(20-17(22)19-14-7-5-13(18)6-8-14)11-16(25-12)26(23,24)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10H2,1H3,(H2,19,20,22)

InChI Key

NEYVPAWWSHFUOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=C(C=C3)F

solubility

5.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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